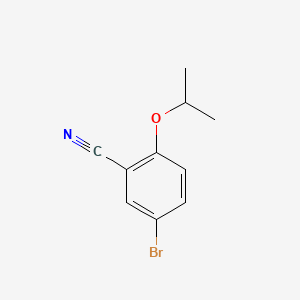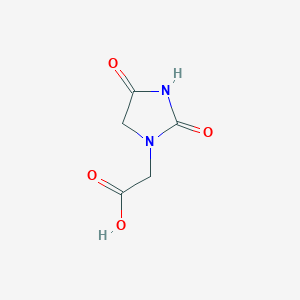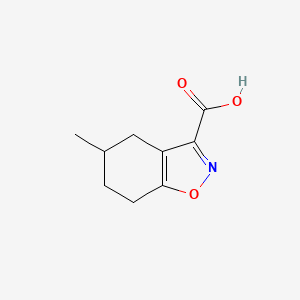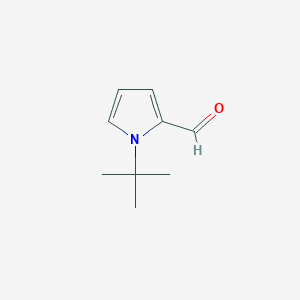
5-Bromo-2-isopropoxybenzonitrile
Overview
Description
5-Bromo-2-isopropoxybenzonitrile, also known as 5-Bromo-2-IPB, is a versatile reagent used in organic synthesis. It is an isopropyl derivative of benzonitrile, a simple aromatic nitrile. 5-Bromo-2-IPB is used in a wide range of scientific research applications, including drug synthesis, biochemistry, and medicinal chemistry. It is also used in lab experiments to study the mechanism of action of various compounds.
Scientific Research Applications
Synthesis and Industrial Application
5-Bromo-2-isopropoxybenzonitrile and its derivatives are primarily used as intermediates in chemical synthesis. For example, Meng Fan-hao (2012) synthesized 5-Bromo-2-isobutoxybenzonitrile, a key intermediate of Febuxostat, with an overall yield of 47.7% through bromination, cyanidation, and alkylation. This process was highlighted for its industrial suitability due to mild reaction conditions and cost-effectiveness (Meng Fan-hao, 2012).
Spectroscopic and Optical Studies
In spectroscopic research, A. Kumar and R. Raman (2017) conducted quantum mechanical calculations on 5-Bromo-2-methoxybenzonitrile (5B2MOBN) using Density Functional Theory (DFT). They explored its geometric structure and analyzed its IR and Raman spectra. The study indicated potential applications in Frequency Doubling and Second Harmonic Generation (SHG) for Non-Linear Optical (NLO) properties (A. Kumar & R. Raman, 2017).
Herbicide Resistance in Plants
D. Stalker, K. Mcbride, and L. D. Malyj (1988) explored the use of a gene encoding a nitrilase that converts bromoxynil to its primary metabolite, contributing to herbicide resistance in transgenic tobacco plants. This study demonstrated a novel approach to achieving herbicide resistance through the introduction of a specific catabolic detoxification gene in plants (D. Stalker, K. Mcbride, & L. D. Malyj, 1988).
Environmental Impact and Biodegradation
Research by V. Knight, M. H. Berman, and M. Häggblom (2003) investigated the anaerobic biodegradability of bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile) and its transformation products under various conditions. The study found that bromoxynil was degraded under different anaerobic conditions, highlighting its environmental impact and pathways for degradation (V. Knight, M. H. Berman, & M. Häggblom, 2003).
Crystallographic Studies
D. Britton (2006) conducted crystallographic studies on 3,5-Dihalo-4-hydroxybenzonitriles, including bromo and iodo compounds. The research focused on the assembly of these compounds in chain-like arrangements, which provides insight into their structural properties and potential applications in crystallography (D. Britton, 2006).
Safety and Hazards
5-Bromo-2-isopropoxybenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .
properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPPYKWHWKFYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390780 | |
| Record name | 5-bromo-2-isopropoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
515832-52-7 | |
| Record name | 5-bromo-2-isopropoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)




![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)


![3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1274667.png)